2-(4-methoxyphenyl)-4H-chromene-3-carbaldehyde
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Overview
Description
2-(4-Methoxyphenyl)-4H-chromene-3-carbaldehyde is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a methoxy group attached to the phenyl ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4H-chromene-3-carbaldehyde typically involves the condensation of 4-methoxybenzaldehyde with a suitable chromene precursor. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of strong acids like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of solid acid catalysts can provide a more environmentally friendly alternative to traditional liquid acids.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4H-chromene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-Methoxyphenyl)-4H-chromene-3-carboxylic acid.
Reduction: 2-(4-Methoxyphenyl)-4H-chromene-3-methanol.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-4H-chromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes and pigments due to its chromene structure.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The methoxy group can enhance its ability to interact with biological molecules, potentially leading to the modulation of specific pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-4H-chromene-3-carboxylic acid
- 2-(4-Methoxyphenyl)-4H-chromene-3-methanol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-(4-Methoxyphenyl)-4H-chromene-3-carbaldehyde is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity
Properties
CAS No. |
62644-81-9 |
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Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4H-chromene-3-carbaldehyde |
InChI |
InChI=1S/C17H14O3/c1-19-15-8-6-12(7-9-15)17-14(11-18)10-13-4-2-3-5-16(13)20-17/h2-9,11H,10H2,1H3 |
InChI Key |
DRIVMABCRRLHEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(CC3=CC=CC=C3O2)C=O |
Origin of Product |
United States |
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